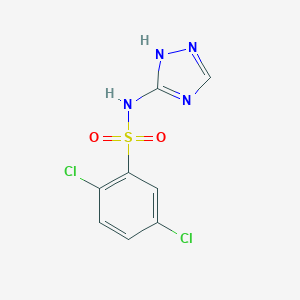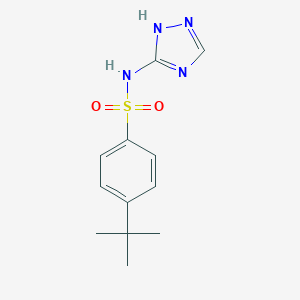![molecular formula C12H17N5O3 B224498 8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one CAS No. 1471-78-9](/img/structure/B224498.png)
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one, commonly known as Lometrexol, is a potent antifolate agent that has been extensively studied for its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Lometrexol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. Lometrexol works by inhibiting the enzyme thymidylate synthase, which is essential for the synthesis of DNA. By inhibiting this enzyme, Lometrexol prevents cancer cells from dividing and growing.
Mecanismo De Acción
Lometrexol exerts its antitumor activity by inhibiting the enzyme thymidylate synthase, which is involved in the de novo synthesis of thymidylate, a nucleotide required for DNA synthesis. Lometrexol is a potent inhibitor of thymidylate synthase and has been shown to be more effective than other antifolate agents such as methotrexate.
Efectos Bioquímicos Y Fisiológicos
Lometrexol has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition to its antitumor activity, Lometrexol has been shown to have other biochemical and physiological effects, including the inhibition of folate-dependent enzymes, the induction of apoptosis, and the inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Lometrexol in lab experiments is its potency and specificity. Lometrexol is a potent inhibitor of thymidylate synthase and has been shown to be more effective than other antifolate agents such as methotrexate. However, one of the limitations of using Lometrexol in lab experiments is its toxicity. Lometrexol can cause severe side effects, including myelosuppression, gastrointestinal toxicity, and renal toxicity.
Direcciones Futuras
There are several future directions for the study of Lometrexol. One area of research is the development of new Lometrexol analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of Lometrexol in combination with other anticancer agents to enhance its antitumor activity and reduce its toxicity. Additionally, the development of targeted delivery systems for Lometrexol could improve its efficacy and reduce its toxicity. Finally, the investigation of Lometrexol in preclinical and clinical studies for the treatment of various types of cancer is an important future direction.
Métodos De Síntesis
Lometrexol is synthesized through a multi-step process that involves the condensation of 2-amino-4-ethyl-5-methylpyrrolo[2,3-d]pyrimidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. The resulting intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then reacted with ethylamine to give Lometrexol.
Propiedades
Número CAS |
1471-78-9 |
|---|---|
Nombre del producto |
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one |
Fórmula molecular |
C12H17N5O3 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
8-ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5H-pteridin-7-one |
InChI |
InChI=1S/C12H17N5O3/c1-4-13-12-14-6-7-9(16-12)17(5-2)10(18)8(15-7)11(19)20-3/h6,15,19H,4-5H2,1-3H3,(H,13,14,16) |
Clave InChI |
GSFSOEVAPCDZTL-UHFFFAOYSA-N |
SMILES isomérico |
CCNC1=NC=C2C(=N1)N(C(=O)/C(=C(/O)\OC)/N2)CC |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=C(O)OC)N2)CC |
SMILES canónico |
CCNC1=NC=C2C(=N1)N(C(=O)C(=C(O)OC)N2)CC |
Sinónimos |
(6E)-8-ethyl-2-ethylamino-6-(hydroxy-methoxy-methylidene)-5H-pteridin- 7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



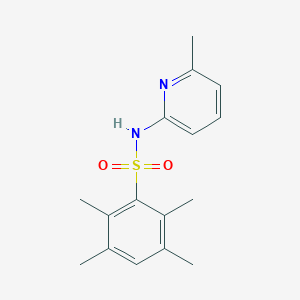
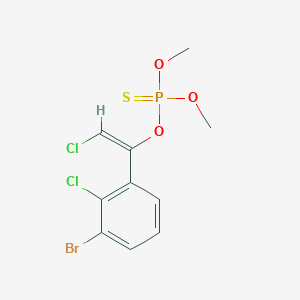
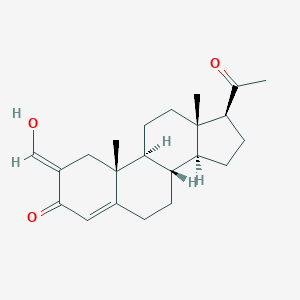
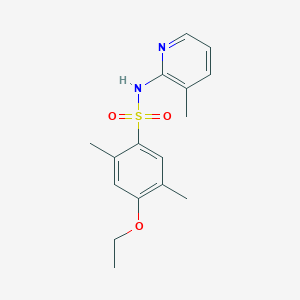
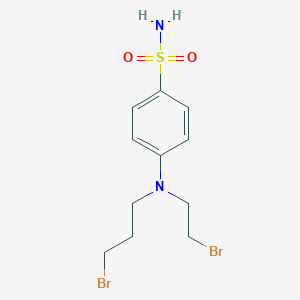
![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
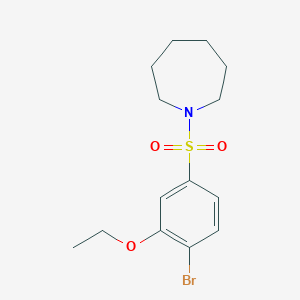
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)

